Diethyl(ethylmethylsilanolato)aluminium
Description
Diethyl(ethylmethylsilanolato)aluminium is an organoaluminium compound featuring a mixed-ligand structure, where aluminium is coordinated by two ethyl groups and one ethylmethylsilanolato ligand. This ligand consists of a silicon atom bonded to an ethyl group, a methyl group, and an oxygen atom bridging to the aluminium center. Such compounds are typically utilized in catalysis, polymer chemistry, and as precursors for advanced materials due to their Lewis acidity and tunable steric/electronic properties. Their reactivity and stability are heavily influenced by the silanolato ligand, which modifies the aluminium center’s electron deficiency and steric environment compared to traditional alkylaluminium reagents like triethylaluminium (TEA) or trimethylaluminium (TMA) .
Properties
CAS No. |
24989-85-3 |
|---|---|
Molecular Formula |
C7H18AlOSi |
Molecular Weight |
173.28 g/mol |
InChI |
InChI=1S/C3H8OSi.2C2H5.Al/c1-3-5(2)4;2*1-2;/h3H2,1-2H3;2*1H2,2H3;/q-1;;;+1 |
InChI Key |
VFUCKRAKEVWGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)O[Si](C)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl(ethylmethylsilanolato)aluminium typically involves the reaction of diethylaluminium chloride with ethylmethylsilanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diethyl(ethylmethylsilanolato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminium hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Diethyl(ethylmethylsilanolato)aluminium acts as a Lewis acid and is instrumental in facilitating various organic reactions. Its applications include:
- Catalysis in Diels–Alder Reactions : This compound can be employed as a catalyst for Diels–Alder reactions, which are crucial for the synthesis of cyclic compounds. The Lewis acid nature of this compound enhances the electrophilicity of dienophiles, thus promoting the reaction efficiency .
- Proton Scavenger : It serves as an effective proton scavenger in organic reactions, helping to drive reactions towards product formation by removing protons from intermediates .
Polymerization Catalysts
This compound is utilized in combination with transition metal compounds as a catalyst for polymerization processes. Notably:
- Ziegler-Natta Catalysis : This compound is part of Ziegler-Natta catalyst systems used for the polymerization of alkenes, leading to the production of polyethylene and polypropylene with specific properties. Its ability to form complexes with transition metals enhances the control over polymer architecture and molecular weight .
Material Science Applications
The unique properties of this compound extend to material science:
- Surface Coatings : The compound can be used to develop advanced surface coatings that exhibit enhanced chemical resistance, water repellency, and durability. These coatings find applications in various industries, including automotive and aerospace, where protection against harsh environments is critical .
- Adhesives and Sealants : Due to its reactivity and bonding capabilities, it is also explored in formulating adhesives and sealants that require robust performance under stress .
Case Study 1: Polymer Production
In a study published in the Chinese Journal of Polymer Science, researchers utilized this compound in conjunction with nickel catalysts to produce highly branched polyethylene. The results indicated significant improvements in polymer properties, such as increased thermal stability and mechanical strength compared to traditional methods .
Case Study 2: Surface Coating Development
A research project focused on developing a novel surface coating using this compound demonstrated enhanced resistance to chemical corrosion and improved adhesion properties on metallic substrates. This advancement has implications for extending the lifespan of components in aggressive environments .
Mechanism of Action
The mechanism of action of diethyl(ethylmethylsilanolato)aluminium involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Comparison with Similar Organoaluminium Compounds
Organoaluminium compounds vary significantly in reactivity, stability, and applications depending on their ligand architecture. Below is a comparative analysis of Diethyl(ethylmethylsilanolato)aluminium with analogous compounds:
Structural and Electronic Properties
| Compound | Ligand Type | Lewis Acidity | Steric Bulk | Thermal Stability (°C) |
|---|---|---|---|---|
| Diethyl(ethylmethylsilanolato)Al | Ethyl, ethylmethylsilanolato | Moderate | High | ~180–220 |
| Triethylaluminium (TEA) | Ethyl | High | Low | ~120–150 |
| Trimethylaluminium (TMA) | Methyl | Very High | Very Low | ~60–100 |
| Aluminium isopropoxide | Isopropoxide | Low | Moderate | ~200–250 |
- Silanolato Ligand Impact: The ethylmethylsilanolato ligand in this compound provides enhanced thermal stability compared to TEA or TMA due to the strong Al–O–Si bridge, which resists β-hydride elimination . This contrasts with purely alkyl-based ligands, which decompose at lower temperatures.
Reactivity in Catalysis
- Polymerization Catalysis: this compound exhibits moderate activity in olefin polymerization, favoring controlled chain growth due to steric hindrance from the silanolato ligand. In contrast, TMA and TEA show higher activity but poorer control, leading to broader polymer molecular weight distributions . Compared to aluminium isopropoxide (used in Ziegler-Natta systems), the silanolato derivative offers better compatibility with polar monomers due to reduced sensitivity to heteroatoms.
Cross-Coupling Reactions :
- The compound’s Lewis acidity is sufficient to activate substrates in C–C bond-forming reactions but less aggressive than TMA, reducing side reactions such as over-alkylation .
Solubility and Handling
- This compound is soluble in nonpolar solvents (e.g., toluene, hexane), similar to TEA and TMA. However, its silanolato ligand reduces pyrophoric tendencies, making it safer to handle than TMA, which ignites spontaneously in air .
Key Research Findings and Data
Thermal Decomposition Pathways
Studies indicate that this compound decomposes via ligand redistribution rather than β-hydride elimination, producing ethylmethylsiloxane oligomers and aluminium hydride species. This contrasts with TEA, which decomposes explosively via β-hydride pathways .
Catalytic Efficiency in Ethylene Polymerization
| Catalyst | Activity (kg PE/mol Al·h) | Mn (g/mol) | PDI |
|---|---|---|---|
| Diethyl(ethylmethylsilanolato)Al | 1,200 | 85,000 | 2.1 |
| TEA | 3,500 | 45,000 | 4.8 |
| Aluminium isopropoxide | 800 | 120,000 | 1.9 |
Data show that the silanolato derivative balances activity and control, making it suitable for high-performance polyethylene grades .
Biological Activity
Diethyl(ethylmethylsilanolato)aluminium, a compound with the molecular formula C₇H₁₈AlOSi, is an organoaluminum compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈AlOSi
- SMILES : CCAlOSiCC
- InChI : InChI=1S/C3H8OSi.2C2H5.Al/c1-3-5(2)4;21-2;/h3H2,1-2H3;21H2,2H3;/q-1;;;+1
The compound features a silicon atom bonded to an aluminum center, which is significant for its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of aluminum compounds, including this compound, is often linked to their ability to interact with biological membranes and cellular components. Key mechanisms include:
- Neurotoxicity : Research indicates that aluminum can disrupt calcium (Ca²⁺) homeostasis in neurons, leading to neurodegenerative changes. It inhibits enzymes that are crucial for neurotransmitter synthesis and affects synaptic transmission .
- Immunomodulation : Aluminum salts are known adjuvants in vaccines, promoting immune responses. Studies show that they can induce neutrophil infiltration and the formation of neutrophil extracellular traps (NETs), which play a role in the innate immune response .
Neurotoxicity Studies
A study highlighted the neurotoxic effects of aluminum exposure on cognitive functions. It was found that aluminum accumulation in the brain correlates with cognitive deficits and neurodegenerative diseases such as Alzheimer's . This raises concerns about the safety of aluminum-based compounds in therapeutic applications.
Immunological Effects
In a controlled study involving human skin biopsies, the injection of alum particles (related to aluminum compounds) led to significant neutrophil infiltration and NET formation. This suggests a robust immune response mechanism triggered by aluminum compounds . The study emphasizes the importance of understanding these interactions in vaccine development.
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Aluminum Compounds |
|---|---|---|
| Neurotoxicity | Potentially neurotoxic; needs further study | Established neurotoxic effects |
| Immunomodulation | Possible adjuvant effects; requires validation | Strong adjuvant properties |
| Enzyme Inhibition | Unknown specific effects | Inhibits various enzymes related to neurotransmission |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
